

An In-depth Technical Guide to 5-Heptenoic Acid and its Simple Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Heptenoic acid*

Cat. No.: B097046

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Heptenoic acid, an unsaturated fatty acid, and its simple derivatives are emerging as molecules of interest in various scientific domains, including chemical synthesis and pharmacology. This technical guide provides a comprehensive overview of the core chemical properties, synthesis, spectroscopic characterization, and potential biological activities of **5-heptenoic acid** and its primary derivatives, such as esters and amides. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development in this area.

Introduction

5-Heptenoic acid is a monounsaturated carboxylic acid with the chemical formula $C_7H_{12}O_2$. The presence of a double bond in its seven-carbon chain allows for the existence of cis (Z) and trans (E) isomers, which can influence its physical and biological properties. Its derivatives, particularly esters and amides, are of interest for their potential applications in fragrance, polymer chemistry, and as building blocks in the synthesis of more complex molecules. This guide aims to consolidate the available technical information on **5-heptenoic acid** and its simple derivatives to serve as a valuable resource for the scientific community.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **5-heptenoic acid** and its representative simple derivatives is presented in Table 1. While experimental data for **5-heptenoic acid** is not extensively documented in publicly available literature, the properties of its isomers and related compounds provide valuable reference points.

Table 1: Chemical and Physical Properties of **5-Heptenoic Acid** and Related Compounds

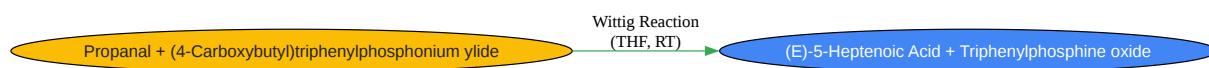
Property	(E)-5-Heptenoic acid	6-Heptenoic acid	Heptanoic Acid
Molecular Formula	C ₇ H ₁₂ O ₂	C ₇ H ₁₂ O ₂	C ₇ H ₁₄ O ₂
Molecular Weight	128.17 g/mol	128.17 g/mol	130.18 g/mol
CAS Number	18776-90-4	1119-60-4	111-14-8
Boiling Point	102 - 107 °C (15 mmHg)[1]	116-117 °C (15 Torr)	223 °C (760 mmHg)
LogP	1.81740[1]	-	2.4

Synthesis and Purification

The synthesis of **5-heptenoic acid** and its derivatives can be achieved through various established organic chemistry methodologies. Below are detailed experimental protocols adapted from literature for similar compounds, which can serve as a starting point for the synthesis of **5-heptenoic acid** and its derivatives.

Synthesis of (E)-5-Heptenoic Acid via Wittig Reaction

The Wittig reaction provides a reliable method for the stereoselective synthesis of alkenes. For **(E)-5-heptenoic acid**, a stabilized ylide would be reacted with an appropriate aldehyde.


Experimental Protocol:

- Preparation of the Phosphonium Ylide:
 - To a solution of (4-carboxybutyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a strong base such as

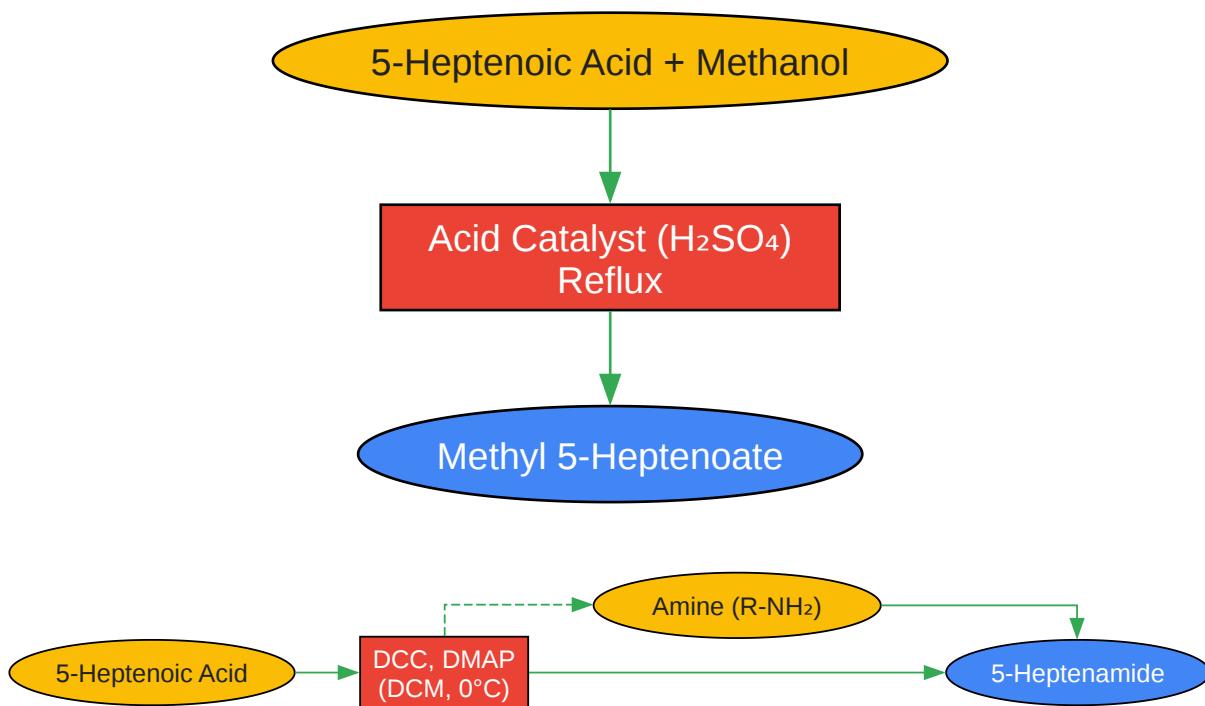
sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq).

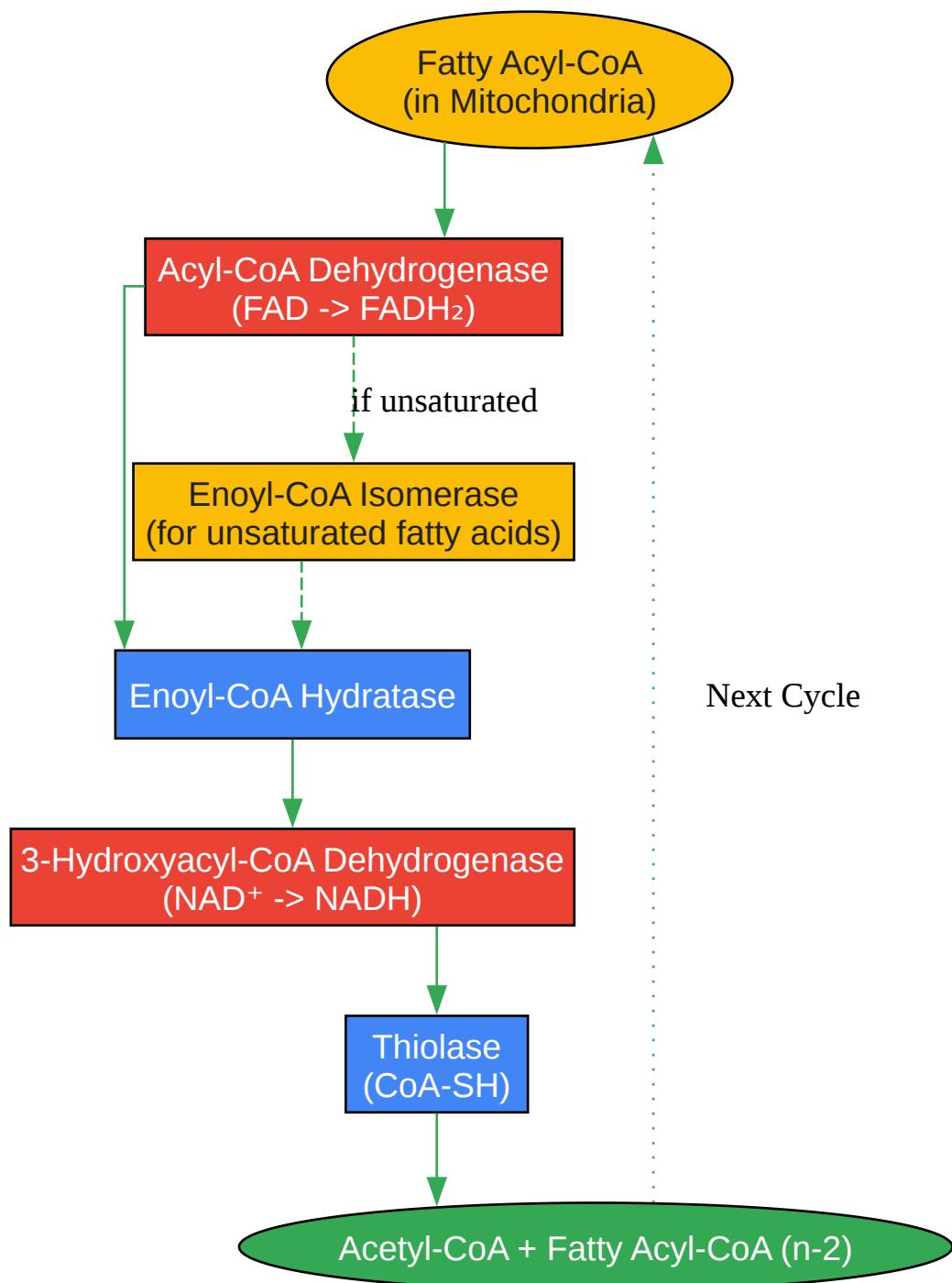
- Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.
- Wittig Reaction:
 - Cool the ylide solution back to 0 °C and add propanal (1.0 eq) dropwise.
 - Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
 - Extract the aqueous layer with diethyl ether (3 x 50 mL).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
 - The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (E)-5-heptenoic acid.

Diagram 1: Wittig Reaction for (E)-5-Heptenoic Acid Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of (E)-5-Heptenoic Acid via the Wittig reaction.


Synthesis of Methyl 5-Heptenoate via Fischer Esterification


Simple esters of **5-heptenoic acid** can be prepared through acid-catalyzed esterification.

Experimental Protocol:

- Reaction Setup:
 - In a round-bottom flask, dissolve **5-heptenoic acid** (1.0 eq) in an excess of methanol (e.g., 10 eq), which also serves as the solvent.
 - Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (TsOH) (e.g., 0.05 eq).
- Reaction:
 - Heat the mixture to reflux for 4-8 hours.
 - Monitor the reaction by TLC until the starting carboxylic acid is consumed.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
 - Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate ($NaHCO_3$) to neutralize the acid catalyst, followed by washing with brine.
 - Dry the organic layer over anhydrous Na_2SO_4 and concentrate to give the crude methyl 5-heptenoate.
 - Further purification can be achieved by distillation under reduced pressure.

Diagram 2: Fischer Esterification Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Heptenoic Acid and its Simple Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b097046#5-heptenoic-acid-and-its-simple-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com